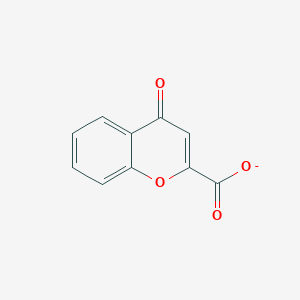

4-Oxidanylidenechromene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMGXWBCQGAWBR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxidanylidenechromene 2 Carboxylate and Its Derivatives

General Strategies for the Construction of the 4-Oxo-4H-chromene-2-carboxylate Scaffold

The fundamental approaches to building the chromone (B188151) ring system involve the formation of key carbon-carbon and carbon-oxygen bonds, typically culminating in a ring-closing event. Classical routes often begin with ortho-hydroxyarylalkylketones. researchgate.net

One-pot cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules like chromone derivatives from simple starting materials in a single operation. These methods avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net

A notable one-pot cascade reaction for constructing 4-oxo-4H-chromene-2-carboxylate derivatives involves the use of commercially available diethyl acetylenedicarboxylate (B1228247) and various phenols. researchgate.net This process, catalyzed by pyridine (B92270) and polyphosphoric acid under solvent-free conditions, yields the desired chromone structures in good to high yields. researchgate.net Similarly, MCRs have been developed for the synthesis of diverse chromene systems. For instance, a three-component, one-pot reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative (like resorcinol (B1680541) or naphthol) is a common method for producing 2-amino-4H-chromenes. nih.govfrontiersin.orgresearchgate.net These reactions can be catalyzed by various agents, including organo-base catalysts like 2-aminopyridine (B139424) or even green catalysts derived from agro-waste. nih.govresearchgate.net

The power of MCRs is further demonstrated in the synthesis of complex polycyclic systems incorporating the chromene motif. One such approach involves a one-pot sequence combining Staudinger, aza-Wittig, and Castagnoli–Cushman reactions to create novel polycyclic ring systems. nih.gov

Condensation reactions are classical and foundational methods for the synthesis of the chromone scaffold. researchgate.netijrpc.com

The Claisen Condensation involves the reaction of a 2'-hydroxyacetophenone (B8834) with an ester. ijrpc.comnih.gov For example, the direct Claisen condensation approach has been used to synthesize 2-(2-phenylethyl)chromones. nih.gov The reaction's efficiency can be sensitive to the choice of base and protecting groups on the phenol. nih.gov Sodium hydride has been shown to be an effective base for this transformation. nih.gov A variation, the Claisen-Schmidt condensation, prepares chalcones from substituted 2'-hydroxy acetophenones, which can then be cyclized to form flavanones (a type of chromanone). orientjchem.org

The Baker-Venkataraman Rearrangement is a widely used intramolecular variant of the Claisen condensation for synthesizing chromones and flavones. wikipedia.orgacs.org The process begins with the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone intermediate. wikipedia.orgjk-sci.com This diketone then undergoes acid-catalyzed cyclodehydration to yield the final chromone ring. wikipedia.org The reaction mechanism involves the formation of an enolate, which attacks the ester carbonyl to form a cyclic alkoxide that subsequently opens to a more stable phenolate. wikipedia.org A "soft-enolization" Baker-Venkataraman rearrangement has been developed, which uses a weaker base in the presence of a Lewis acid like Mg²⁺, allowing for the synthesis of complex molecules like dirchromones. acs.orgacs.org

The Kostanecki-Robinson Reaction provides a route to chromones and coumarins through the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.org When a benzoyl-containing reagent is used, the product is a flavone (B191248). wikipedia.org The mechanism is thought to proceed through three main steps: O-acylation of the phenol, an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the aromatic chromone ring. wikipedia.org Studies on various substituted o-hydroxyacetophenones, including those with nitro groups, have demonstrated the utility and potential complexities of this reaction, which can sometimes yield multiple products. ias.ac.in

| Reaction Name | Key Starting Materials | Typical Reagents | Key Intermediate | Final Product Type |

|---|---|---|---|---|

| Claisen Condensation | 2'-Hydroxyacetophenone, Ester | Strong Base (e.g., NaH) | β-Diketone (formed in situ) | Chromone |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | Base (e.g., KOH, NaH), then Acid | 1,3-Diketone | Chromone/Flavone |

| Kostanecki-Robinson Reaction | O-Hydroxyaryl Ketone, Acid Anhydride | Salt of the corresponding acid | Hydroxydihydrochromone | Chromone/Coumarin (B35378) |

The final ring-closing step is a critical part of many chromone syntheses. This cyclization can be promoted under either acidic or basic conditions. ijrpc.com

A variety of acid catalysts are employed for the cyclization step, which typically involves the dehydration of a 1,3-diketone intermediate derived from reactions like the Baker-Venkataraman rearrangement. ijrpc.com Catalysts used include polyphosphoric acid, hydrochloric acid, and para-toluene sulfonic acid (PTSA). ijrpc.com A single-stage, high-yield synthesis of chromones from 2-hydroxyphenyl ketones has been reported using a mixture of boron trifluoride-diethyl etherate (BF₃-Et₂O) and methanesulfonyl chloride in dimethylformamide (DMF). In this method, BF₃-Et₂O is believed to form a complex with the ketone, activating the methylene (B1212753) group for formylation while deactivating the aromatic ring to prevent side reactions.

Thermal cyclization is another approach. For instance, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester undergoes thermal cyclization to form a trifluoro-substituted 4-oxo-4H-chromene-2-carboxylic acid methyl ester. ucf.edu Broader strategies, such as those used for peptide macrocyclization, highlight various chemical tactics for ring formation, including amide bond formation and reactions involving Schiff bases, which share mechanistic principles with heterocyclic ring closure. scispace.comnih.gov

Tandem, or domino, reactions offer a powerful strategy for building molecular complexity in a single, efficient process. An elegant, metal-free tandem reaction for synthesizing 3-allyl-chromones involves the reaction of alkynones with allylic alcohols. researchgate.net This process proceeds via a sequence of a Michael addition, a Claisen rearrangement, and a final O-arylation step. researchgate.net

Another innovative tandem approach involves a [3+2] cycloaddition/ring-opening/O-arylation sequence between ynones and quinoline (B57606) N-oxides to produce 3-(2-quinolyl)chromones. researchgate.net This metal- and additive-free method is highly efficient and can be scaled up. researchgate.net The synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives from 4-hydroxycoumarins and β-nitroalkenes in an alcohol medium also proceeds through a tandem sequence, beginning with the in-situ formation of a Michael adduct, which then undergoes an alkoxide-mediated rearrangement. organic-chemistry.orgnih.gov

Advanced Synthetic Techniques and Conditions

To improve the efficiency, yield, and environmental footprint of chromone synthesis, modern techniques are increasingly being adopted.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often leading to higher yields and cleaner reactions compared to conventional heating methods. chemmethod.comnih.gov The application of microwave irradiation has been successful in various chromone synthesis strategies.

For example, the synthesis of trifluoromethylated 4H-chromones via a one-pot Baker-Venkataraman rearrangement was achieved with microwave irradiation, providing yields comparable to conventional methods but reducing reaction times by 55%. chemmethod.com Similarly, the synthesis of 6-bromochromone-2-carboxylic acid has been optimized using a microwave-assisted process, improving the reaction yield to 87%. researchgate.net Multicomponent reactions to form various chromene derivatives, such as those bearing phenoxypyrazole or phenylthiazolidinone moieties, have also been effectively carried out under microwave assistance, demonstrating the versatility of this technique. nih.govresearchgate.net The synthesis of 2-amino-4H-chromenes through a three-component condensation has been shown to be faster and higher-yielding when performed with microwave heating compared to other methods. researchgate.net

| Target Compound/Scaffold | Reaction Type | Key Benefit of Microwave Synthesis | Reference |

|---|---|---|---|

| Trifluoromethylated 4H-chromones | Baker-Venkataraman Rearrangement | Reduced reaction time by 55% | chemmethod.com |

| 6-Bromochromone-2-carboxylic acid | Cyclization | Improved yield to 87% | researchgate.net |

| 4H-Chromenes with phenoxypyrazole | Multicomponent Reaction | Short reaction times (9-14 min), high yields (86-92%) | researchgate.net |

| 2H-Chromenes with phenylthiazolidinones | Multicomponent Reaction | Good yields, green synthesis approach | nih.gov |

| 2-Amino-4H-chromenes | Three-component Condensation | Faster reaction rate, high yield | researchgate.net |

Solvent-Free Reaction Conditions

In the quest for greener and more efficient chemical processes, solvent-free reactions have emerged as a powerful strategy. These methods not in principle eliminate the need for often hazardous and environmentally damaging solvents, but can also lead to shorter reaction times, simpler work-up procedures, and improved yields.

One notable example is the synthesis of dihydropyrano[3,2-c]chromene derivatives through a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. nih.gov This reaction, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds efficiently under neat (solvent-free) conditions at 100°C. nih.gov The optimization of reaction conditions revealed that solvent-free was superior to using various solvents. nih.gov This approach offers several advantages, including mild reaction conditions, rapid reaction times, straightforward product isolation, and excellent yields. nih.gov

The use of heterogeneous catalysts, such as Hβ zeolite, has also enabled the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method provides a green and efficient route to a broad range of quinoline derivatives. rsc.org

| Reaction Type | Reactants | Catalyst | Conditions | Yield | Reference |

| Dihydropyrano[3,2-c]chromene synthesis | Aromatic aldehydes, malononitrile, 4-hydroxycoumarin | DABCO | Neat, 100°C | High | nih.gov |

| Pechmann condensation | Resorcinol, ethyl acetoacetate (B1235776) | TsOH | Neat, 60°C, 10 min | 98% | nii.ac.jp |

| Quinoline synthesis | Ketones, 2-aminobenzophenones | Hβ zeolite | Solvent-free | High | rsc.org |

Metal-Free Catalysis and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net This includes minimizing waste, using safer solvents and reagents, and designing for energy efficiency. rroij.comnih.gov Metal-free catalysis is a key aspect of this endeavor, as it avoids the use of potentially toxic and expensive heavy metals.

A notable example of metal-free catalysis is the synthesis of carbamoylated chroman-4-ones. This reaction proceeds via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. nih.gov The process is initiated by the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions, using (NH4)2S2O8 as an oxidant. nih.gov This method demonstrates high functional group tolerance and a broad substrate scope. nih.gov

The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst. rsc.orgnih.gov This one-pot multicomponent reaction combines substituted aldehydes, malononitrile, and dimedone in a water-ethanol mixture. rsc.orgnih.gov The use of P2CA, a recyclable catalyst with dual acid-base behavior, leads to high yields in short reaction times and adheres to green chemistry principles with a high atom economy and low E-factor. rsc.orgnih.gov

The application of green chemistry principles extends to the choice of solvents and reaction conditions. The use of water or water-ethanol mixtures as solvents, as seen in the P2CA-catalyzed synthesis, is a significant step towards more environmentally benign processes. rsc.orgnih.gov Furthermore, the development of one-pot, multicomponent reactions contributes to waste prevention by reducing the number of synthetic steps and purification procedures. nih.gov

Use of Nanocatalysts

Nanocatalysts, materials with at least one dimension in the nanoscale, have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio and unique catalytic properties. mdpi.comcore.ac.uk These catalysts can be more effective than their bulk counterparts, leading to higher reaction rates and yields under milder conditions. core.ac.uk

In the context of chromone-related synthesis, nanocatalysts have been employed in various transformations. For instance, nanosized magnesium oxide (MgO) has been used for the preparation of dihydropyrano[2,3-c]-pyrazole derivatives. nih.gov Magnetically separable nanocatalysts, such as Fe3O4@HA, offer the advantage of easy recovery and recyclability, making the synthetic process more sustainable. nih.gov

The synthesis of 1,4-dihydropyridines has been achieved using a magnetite/chitosan nanocatalyst at room temperature. researchgate.net This method is advantageous due to its simplicity, use of non-toxic materials, and the ability to reuse the catalyst multiple times without significant loss of activity. researchgate.net Solid base nanocatalysts like KF/CaO have also been utilized for biodiesel production, demonstrating the broad applicability of these materials. core.ac.uk

The development of nanocatalysts aligns with the principles of green chemistry by promoting efficient and recyclable catalytic systems. mdpi.com

| Nanocatalyst | Application | Advantages | Reference |

| Nanosized MgO | Synthesis of dihydropyrano[2,3-c]-pyrazole derivatives | Efficient, mild conditions | nih.gov |

| Fe3O4@HA | Synthesis of 2,4,5-trisubstituted imidazoles | Magnetically recoverable, recyclable | nih.gov |

| Magnetite/chitosan | Synthesis of 1,4-dihydropyridines | Simple, non-toxic, recyclable | researchgate.net |

| KF/CaO | Biodiesel production | High yield, porous structure | core.ac.uk |

Derivatization and Functionalization

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, and in the context of 4-oxidanylidenechromene-2-carboxylate, it allows for the modification of the carboxylate group to produce a wide range of derivatives. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comkhanacademy.org

A novel method for the synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in an alcoholic medium. organic-chemistry.orgnih.gov This transformation proceeds through an in situ Michael adduct formation followed by an alkoxide ion-mediated rearrangement. organic-chemistry.orgnih.gov The choice of alcohol and base significantly influences the reaction yield, with triethylamine (B128534) being an effective base. organic-chemistry.org

Furthermore, esterification can be achieved under environmentally friendly conditions. For example, the reaction of free organic carboxylic acids with an alcohol in a carbon dioxide-predominant atmosphere, under supercritical, critical, or near-critical conditions for at least one of the reactants, provides a catalyst-free method for ester production. google.com

Amidation Reactions

Amidation, the formation of an amide bond, is a crucial transformation for introducing nitrogen-containing functionalities into the this compound scaffold. A general and efficient method for the direct amidation of carboxylate salts involves the use of coupling agents like HBTU in the presence of a base. organic-chemistry.orgresearchgate.net This protocol is particularly useful for coupling carboxylates where the corresponding carboxylic acid or acyl chloride may be unstable. organic-chemistry.org

Oxidative amidation of aldehydes with amines or their hydrochloride salts offers another route to amides. organic-chemistry.org This can be achieved using copper catalysts and an oxidant like tert-butyl hydroperoxide. organic-chemistry.org Metal-free oxidative conditions can also be employed, for instance, using carbohydrates as a C1 synthon for N-formylation of amines. organic-chemistry.org

Introduction of Various Substituents

The chromone ring and its associated functionalities can be further modified by introducing a variety of substituents, leading to a diverse library of compounds with potentially unique properties.

Halogens and Methoxy (B1213986) Groups: The introduction of halogen atoms or methoxy groups onto the chromone skeleton can significantly influence the electronic properties and biological activity of the resulting derivatives. These substituents are often incorporated into the starting materials used in the synthesis of the chromone ring.

Sulfonamides: Sulfonamide derivatives of chromones can be synthesized by reacting amino-substituted chromones with sulfonyl chlorides. nih.govnih.gov For instance, new sulfonamide derivatives containing coumarin moieties have been prepared from various 2-chloroacetamide (B119443) derivatives and a range of coumarins. nih.gov

Isoxazoles: The isoxazole (B147169) ring can be incorporated into chromone derivatives through various synthetic strategies. One approach involves the condensation of a chromone-containing chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. ajrconline.org Another method involves a one-pot condensation reaction of substituted phenylhydrazono-malononitrile and substituted phenylazo-pentanedione with hydroxylamine hydrochloride. icm.edu.plresearchgate.net The synthesis of isoxazole-4-carboxylic acid derivatives can also be achieved through a domino isoxazole-isoxazole isomerization. nih.gov

Triazoles: Triazole-containing chromone derivatives can be synthesized from a coumarin-based starting material. For example, 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid hydrazide can be reacted with benzaldehyde (B42025) and its derivatives in the presence of ammonium (B1175870) acetate (B1210297) to yield triazole products. sciepub.comsciepub.com The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved through the cyclization of 2-benzoylhydrazine-1-carboximidamide. mdpi.com

Nitronitriles: The introduction of a nitronitrile group can be achieved through reactions involving malononitrile. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives involves the reaction of an aldehyde, malononitrile, and a suitable cyclic diketone. rsc.orgnih.gov

Amino Acids: Amino acid residues can be introduced into the chromone structure. For instance, esters of kynurenic acid (a quinoline derivative) have been shown to react with cyclic amino acids to yield novel alkoxymethylated products. nih.gov

| Substituent | Synthetic Approach | Key Reagents | Reference |

| Sulfonamides | Reaction of amino-chromones with sulfonyl chlorides | Amino-chromone, Sulfonyl chloride | nih.govnih.gov |

| Isoxazoles | Condensation of chromone-chalcones with hydroxylamine | Chromone-chalcone, Hydroxylamine hydrochloride | ajrconline.org |

| Triazoles | Reaction of chromone-hydrazides with aldehydes | Chromone-hydrazide, Aldehyde, Ammonium acetate | sciepub.comsciepub.com |

| Nitronitriles | Multicomponent reaction involving malononitrile | Aldehyde, Malononitrile, Cyclic diketone | rsc.orgnih.gov |

| Amino Acids | Reaction of kynurenic acid esters with amino acids | Kynurenic acid ester, Amino acid | nih.gov |

Mechanistic Investigations of 4-Oxo-4H-chromene-2-carboxylate Synthetic Pathways

The formation of the 4-oxo-4H-chromene-2-carboxylate core and its derivatives proceeds through several distinct mechanistic pathways, largely dependent on the starting materials and reaction conditions.

One prominent pathway involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in an alcoholic medium. organic-chemistry.orgnih.govacs.org Mechanistic studies have elucidated that this transformation is not a simple condensation. Instead, it commences with the in situ formation of a Michael adduct. organic-chemistry.orgnih.govacs.org This is followed by a crucial rearrangement mediated by an alkoxide ion, generated from the alcohol solvent. The reaction cascade continues through C-O bond cleavage and the elimination of nitromethane, leading to cyclization and a final thermal dehydrogenation step to yield the aromatic chromone ring. organic-chemistry.org

Another well-studied mechanism is the decomposition of substituted chromone precursors. For instance, the decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate in the presence of polyphosphoric and acetic acids has been investigated. rsc.org Evidence suggests the likely involvement of an ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromen-2-carboxylate intermediate. rsc.org This intermediate is believed to undergo an intermolecular rearrangement before the final formation of an oxazolochromone structure. rsc.org

Cascade reactions provide an efficient route to the chromone skeleton. A one-pot synthesis from commercially available diethyl acetylenedicarboxylate and phenols utilizes a dual catalyst system of pyridine and polyphosphoric acid. researchgate.net A proposed mechanism for this solvent-free reaction suggests an initial Michael addition of the phenol to the diethyl acetylenedicarboxylate, followed by an intramolecular cyclization and subsequent dehydration to form the chromone ring. researchgate.net

For the synthesis of related 4H-chromene derivatives, a frequently employed mechanism involves a base-catalyzed Knoevenagel condensation between an aldehyde and a compound with an active methylene group, such as malononitrile. researchgate.net The resulting Knoevenagel intermediate then undergoes an intramolecular cyclization, which is confirmed by the disappearance of the aldehyde proton signal in NMR spectra, to form the pyran ring characteristic of the chromene system. researchgate.net

Optimization Strategies for Enhanced Yield and Selectivity

The successful synthesis of 4-oxo-4H-chromene-2-carboxylate and its derivatives hinges on the careful optimization of reaction parameters to maximize product yield and stereoselectivity.

In the alcohol-mediated synthesis from 4-hydroxycoumarins, several factors have been systematically explored. The choice of base and solvent is critical. Triethylamine (TEA) was identified as the most effective base for promoting the reaction. organic-chemistry.org The reaction temperature was optimized at 70°C. organic-chemistry.org The nature of the alcohol solvent also plays a significant role; alcohols with sp² hybridized carbons adjacent to the C-O bond, such as benzyl (B1604629) alcohol, proved more effective than bulkier sp³ alcohols. organic-chemistry.org Furthermore, the electronic properties of substituents on the reactants are a key factor. Electron-donating groups on the nitroalkenes and coumarins were found to enhance yields, whereas electron-withdrawing groups had the opposite effect. organic-chemistry.org

Solvent-free conditions have also been optimized for efficiency and environmental considerations. The one-pot cascade reaction of phenols with diethyl acetylenedicarboxylate was effectively catalyzed by a combination of pyridine and polyphosphoric acid, with optimal yields achieved by controlling the temperature, initially at room temperature and then raised to 90°C. researchgate.net This method offers advantages such as short reaction times and convenient operation. researchgate.net

Table 1: Step-wise Yield Optimization in a Three-Step Synthesis rsc.org

| Reaction Step | Product | Yield Range |

| 1 | Formation of Chromone Ester | 70-80% |

| 2 | Hydrolysis to Chromone Carboxylic Acid | 80-90% |

| 3 | Amidation Reaction | 60-75% |

In asymmetric synthesis, such as the [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates, the choice of base and solvent significantly impacts both yield and diastereoselectivity. nih.gov An extensive screening process revealed that using cesium carbonate as the base in dry tetrahydrofuran (B95107) (THF) at a reduced temperature of -30°C provided the optimal balance, leading to good yields and excellent diastereoselectivity. nih.gov

Table 2: Optimization of Asymmetric [4+2] Cycloaddition Reaction nih.gov

| Base | Solvent | Yield | Diastereoselectivity (dr) |

| LiOH·H₂O | THF | 45% | 80:20 |

| Cs₂CO₃ | THF | 72% | >99:1 |

The use of novel catalytic systems and energy sources has also been explored to enhance efficiency. Green heterogeneous catalysts like expanded Perlite in water have been shown to provide excellent yields and selectivity for 2-amino-4H-chromenes under mild conditions. nih.gov Similarly, ultrasonic assistance (40 kHz at 40°C) has been demonstrated to reduce reaction times to as little as 15 minutes while achieving higher yields compared to conventional methods. nih.gov

Spectroscopic and Structural Characterization of 4 Oxidanylidenechromene 2 Carboxylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-oxidanylidenechromene-2-carboxylate analogs. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be mapped out.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For instance, in 6-bromo-4-oxo-4H-chromene-2-carboxylic acid, the proton at the 3-position (H3) typically appears as a singlet at approximately 6.95 ppm. libretexts.org The aromatic protons on the chromone (B188151) ring exhibit characteristic splitting patterns and chemical shifts depending on their position and the nature of the substituents. For example, in the same compound, the H5 proton is observed as a doublet at around 8.12 ppm, while the H7 proton appears as a double doublet at approximately 8.03 ppm. libretexts.org

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone at position 4 (C4) and the carboxylate carbon (C2-COO) are typically observed in the downfield region of the spectrum, often between 160 and 180 ppm. researchgate.net Other carbons in the aromatic and pyran rings resonate at specific chemical shifts that are influenced by the electronic effects of the substituents.

¹⁹F NMR spectroscopy is a valuable technique for the characterization of fluorine-containing analogs. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing crucial information about the position and interaction of fluorine substituents within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid | DMSO-d₆ | 8.12 (d, 1H, H5), 8.03 (dd, 1H, H7), 7.74 (d, 1H, H8), 6.95 (s, 1H, H3) libretexts.org | Data not fully available in the provided search results. |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 9.15 (s, 1H, NH), 7.68 (s, 1H, NH), 5.09 (s, 1H, CH), 6.70-6.89 (m, 3H, ArH), 3.95 (q, 2H, OCH₂CH₃), 3.37 (s, 3H, CH₃), 2.24 (s, 3H, CH₃) | 165.33, 153.42, 148.56, 139.58, 132.55, 129.75, 129.23, 128.03, 127.51, 98.8, 59.93, 52.06, 18.23, 13.97 rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 8.18 (d, 2H, Ar-H), 7.94 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 5.91 (s, 1H, NH), 5.52 (s, 1H, CH), 4.07 (q, 2H, CH₂O), 2.37 (s, 3H, CH₃), 1.17 (t, 3H, OCH₂-CH₃) | Data not fully available in the provided search results. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for the identification of functional groups present in this compound analogs. nih.govucdavis.edu The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.

The most prominent features in the IR spectra of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. spectroscopyonline.com The ketone carbonyl group at the C-4 position and the carboxylate carbonyl group typically exhibit strong absorptions in the region of 1650 to 1850 cm⁻¹. uobabylon.edu.iq Specifically for carboxylic acids, the C=O stretch for saturated and aromatic acids falls in the range of 1730-1700 cm⁻¹ and 1710-1680 cm⁻¹ respectively, with the latter's position influenced by conjugation. spectroscopyonline.com Carboxylates show two distinct intense peaks: an asymmetric stretch between 1650–1540 cm⁻¹ and a symmetric stretch between 1450–1360 cm⁻¹. spectroscopyonline.com

Other important absorption bands include the O-H stretching of the carboxylic acid group, which appears as a very broad band in the region of 2500–3300 cm⁻¹, and the C-O stretching vibrations, which are typically observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com The aromatic C-H and C=C stretching and bending vibrations also provide valuable information about the substitution pattern of the benzene (B151609) ring. uobabylon.edu.iq

Table 2: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Ketone) | 1650 - 1690 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 (Saturated), 1680 - 1710 (Aromatic) | Strong |

| C=O Asymmetric Stretch (Carboxylate) | 1540 - 1650 | Strong |

| C=O Symmetric Stretch (Carboxylate) | 1360 - 1450 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Bending (out-of-plane) | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound analogs. libretexts.org This information helps in confirming the molecular formula and provides valuable structural insights.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. For carboxylic acid derivatives, a common fragmentation involves the cleavage of the bond next to the carbonyl group, leading to the loss of fragments such as OH (M-17) or COOH (M-45). libretexts.org

A study on the trimethylsilyl (B98337) (TMS) esters of 4-oxo-4H-chromene-2-carboxylic acid analogs revealed a characteristic fragmentation pattern involving the loss of a methyl group (M-15) from the TMS group, followed by a rearrangement and loss of a tricarbon monoxide molecule (C₃O). nist.gov This results in the formation of stable fragment ions that are indicative of the core chromone structure. nist.gov For instance, the mass spectrum of the TMS ester of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid shows characteristic ions at m/z 281/283, 229/231, and 53. nist.gov

Table 3: Common Mass Spectral Fragments for Carboxylic Acid Derivatives

| Fragment Lost | Mass Difference | Common Precursor |

| H | M - 1 | Aldehyde |

| OH | M - 17 | Carboxylic Acid |

| CHO | M - 29 | Aldehyde |

| COOH | M - 45 | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated systems of this compound analogs. uobabylon.edu.iq The chromone ring system, with its conjugated double bonds and carbonyl group, absorbs UV light, leading to the promotion of electrons from lower to higher energy orbitals.

These compounds typically exhibit two main types of electronic transitions: π → π* and n → π. The π → π transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are of lower intensity and appear at longer wavelengths, often in the range of 270-300 nm for carbonyl-containing compounds. masterorganicchemistry.com

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). science-softcon.de The introduction of substituents on the chromone ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing further structural information. For instance, the conjugation of a carbonyl group with a carbon-carbon double bond, as seen in α,β-unsaturated carbonyls, leads to a shift in the absorption maximum to a longer wavelength. masterorganicchemistry.com Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low for practical use in standard UV-Vis spectroscopy. researchgate.net

Elemental Analysis (e.g., EDX) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, thereby verifying its empirical formula. Techniques like Energy-Dispersive X-ray Spectroscopy (EDX) can be employed for this purpose, although more traditional combustion analysis is also common for organic compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Crystal structure analyses of several this compound analogs and related compounds have been reported. For example, the crystal structure of 4-oxo-4H-chromene-3-carboxylic acid revealed that the chromone ring is essentially planar. nih.gov The dihedral angle between the fused ring and the carboxylic acid group was found to be 3.06°. nih.gov Such studies also elucidate intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. nih.gov The structure of 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate has also been determined, showing a dihedral angle of 48.04° between the coumarin (B35378) and benzene rings. nih.gov These detailed structural insights are invaluable for understanding the solid-state properties and for computational modeling studies.

Computational and Theoretical Studies on 4 Oxidanylidenechromene 2 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-oxidanylidenechromene-2-carboxylate and its derivatives, DFT is employed to calculate various molecular and electronic properties that are crucial for understanding its reactivity and potential biological activity.

Researchers utilize DFT to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms. researchgate.net This optimized geometry is the foundation for further calculations. Key properties derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for understanding how the molecule will interact with other molecules, including biological receptors, where electrostatic interactions are key. For instance, the negatively charged carboxylate group would appear as a region of high electron density.

Vibrational Analysis: DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, the C=O stretching frequency of the carboxylate and ketone groups can be calculated and verified. researchgate.net

Studies on related heterocyclic systems demonstrate that DFT calculations are invaluable for rationalizing the outcomes of chemical reactions and predicting the stability of different molecular forms. researchgate.netrsc.org

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

In the context of drug design, MD simulations are particularly useful for:

Assessing Binding Stability: After a compound is computationally "docked" into a protein's active site, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.gov Researchers can monitor the root-mean-square deviation (RMSD) of the ligand's position over time to see if it remains stably bound or if it drifts out of the binding pocket.

Analyzing Conformational Changes: MD can reveal how the binding of the ligand might induce conformational changes in the target protein, or how the ligand itself might adapt its shape to fit optimally within the binding site.

Calculating Binding Free Energy: Advanced techniques like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM/PBSA and MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which is a better predictor of binding affinity than docking scores alone. nih.gov

For example, MD simulations on related 4H-chromone derivatives have been performed for up to 20 nanoseconds to investigate the stability of the ligand-protein complex, providing crucial information on the durability of the predicted interactions. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity of the ligand.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The carboxylate group and the ketone oxygen of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a receptor site. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group can form strong electrostatic interactions with positively charged residues like Arginine (Arg) or Lysine (Lys). nih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the chromene core can engage in hydrophobic interactions with nonpolar residues.

Docking studies on various chromone (B188151) and carboxylate-containing compounds have successfully identified their potential to inhibit enzymes like cyclooxygenase (COX), HIV-1 integrase, and various kinases. nih.govmdpi.commdpi.com For instance, studies on 4H-chromone derivatives targeting the Bcr-Abl oncogene yielded binding energy scores ranging from -6.9 to -10.16 kcal/mol, indicating strong potential binding. nih.gov

Table 1: Example of Molecular Docking Results for Chromone-Related Compounds

| Compound Class | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| 4H-Chromone-tetrahydropyrimidine-carboxylates | Bcr-Abl Oncogene | AutoDock 4 / Vina | -7.8 to -10.16 | Not Specified | nih.gov |

| 3-Hydroxy-indolin-2-one Derivatives | HIV-1 Integrase | Not Specified | Not Specified | Glu170, Thr174, His171 | nih.gov |

| 1,3,4-Oxadiazole (B1194373) Derivatives | Cyclooxygenase (COX-1/COX-2) | Not Specified | -9 to -12 | Arg120, Tyr355, Ser530 | mdpi.com |

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By synthesizing and testing a series of related compounds (analogs), researchers can identify which chemical groups (pharmacophores) are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability. nih.gov

For a scaffold like this compound, an SAR study would involve creating analogs by:

Substituting the Benzene Ring: Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) at various positions on the fused benzene ring.

Modifying the Carboxylate Group: Converting the carboxylic acid to an ester or an amide to see how this affects binding and cell permeability.

Altering Other Positions: Making changes at other available positions on the chromene ring system.

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build mathematical models that correlate chemical descriptors (like electronic properties, size, and shape) with observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov SAR studies on related 4H-chromenes have shown that substitutions on the aryl ring can significantly impact cytotoxicity against cancer cell lines. researchgate.net

Computational Prediction of Bioavailability and Drug-Likeness (e.g., Petra, Osiris, Molinspiration (POM) Analyses)

Before a compound is synthesized, computational tools can predict its potential to be a successful drug. This field, often called ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, saves significant time and resources. Several online platforms and software packages are used for this purpose, including Petra, Osiris, and Molinspiration (often collectively referred to as POM analysis). nih.govnih.govresearchgate.net

These tools calculate various molecular properties and predict drug-relevant characteristics:

Molinspiration: This tool calculates important properties like:

cLogP: The logarithm of the octanol/water partition coefficient, which is a measure of a molecule's hydrophobicity. It influences absorption and distribution. researchgate.net

Topological Polar Surface Area (TPSA): A predictor of drug absorption and brain penetration.

Number of Hydrogen Bond Donors and Acceptors.

Violation of Lipinski's Rule of Five: A widely used filter for assessing "drug-likeness."

Bioactivity Scores: Predictions of how likely the compound is to interact with major target classes like GPCRs, ion channels, kinases, and nuclear receptors. jyoungpharm.org

Petra: This program is used for the analysis of physicochemical parameters and geometric properties that can influence a compound's bioactivity. nih.govnih.gov

These in silico analyses provide a comprehensive profile of a potential drug candidate, allowing chemists to identify and filter out compounds with predicted poor pharmacokinetic properties or toxicity risks early in the discovery process. nih.govresearchgate.net

Table 2: Typical Parameters Evaluated in POM Analyses for Drug-Likeness

| Parameter | Description | Tool(s) | Importance |

|---|---|---|---|

| cLogP | Octanol/water partition coefficient | Molinspiration, Osiris | Predicts hydrophobicity, affecting absorption and distribution. |

| TPSA | Topological Polar Surface Area | Molinspiration | Predicts membrane permeability and bioavailability. |

| Molecular Weight | Mass of the molecule | Molinspiration, Osiris | Affects diffusion and transport (part of Lipinski's rules). |

| Drug-Likeness Score | Overall score based on fragments present in known drugs | Osiris | Indicates structural similarity to established pharmaceuticals. |

| Toxicity Risks | Prediction of mutagenicity, tumorigenicity, etc. | Osiris | Early identification of potential safety issues. |

| Bioactivity Score | Predicted activity against major drug target classes | Molinspiration | Helps to predict the compound's likely mechanism of action. |

Biological Activities and Mechanistic Insights Non Clinical Investigations

Anticancer Activities in In Vitro Cellular Models

The anticancer potential of 4-oxidanylidenechromene-2-carboxylate and related chromone (B188151) derivatives has been evaluated across a range of human cancer cell lines. These studies highlight the scaffold as a promising pharmacophore for the development of new antitumor agents. nih.govfrontiersin.org

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., HCT-116, HepG-2, A-549, MCF-7, T47D)

Substituted 4H-chromene and 4-oxo-4H-chromene derivatives have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. For instance, certain 4H-chromene-based azo chromophore derivatives showed high potency against HCT-116, MCF-7, and HepG-2 cancer cell lines, with some compounds exhibiting IC₅₀ values between 0.3 to 2 μg/mL. nih.gov Similarly, other studies have confirmed the growth inhibition properties of related compounds against MCF-7 and HCT-116 cells. researchgate.netnih.gov

A series of novel 4H-chromenes displayed activity in the nanomolar range across melanoma, prostate, and glioma cancer cell lines. nih.gov One derivative, in particular, was highly active against the A172 human glioma cell line with an IC₅₀ of 7.4 nM. nih.gov Another study on 4-aryl-4H-chromene derivatives reported an IC₅₀ value of 65 nM in the human leukemia K562 cell line. nih.gov The cytotoxic activity of these compounds often occurs in the micromolar range. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Chromene Derivatives

| Compound Type | Cell Line | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 4H-Chromene-based azo chromophores | HCT-116, MCF-7, HepG-2 | IC₅₀ | 0.3 - 2 µg/mL | nih.gov |

| 4-Aryl-4H-chromene derivative (3-NC) | K562 (Leukemia) | IC₅₀ | 65 nM | nih.gov |

| Substituted 4H-chromene (4e) | A172 (Glioma) | IC₅₀ | 7.4 nM | nih.gov |

| 4-Aryl-2-oxo-2H-chromene (2a) | T47D (Breast Cancer) | EC₅₀ | 13 nM | nih.gov |

Investigations into Apoptotic and Cytotoxic Mechanisms

The primary mechanism by which chromene derivatives exert their anticancer effects appears to be the induction of apoptosis. nih.gov Studies on 4-aryl-2-oxo-2H-chromenes confirmed their role as potent inducers of apoptosis. nih.gov In human leukemia K562 cells, treatment with a 4-aryl-4H-chromene derivative led to morphological changes characteristic of apoptosis, which was confirmed by Annexin V/PI staining and the formation of a DNA ladder. nih.gov

Further mechanistic studies revealed that these compounds can activate key executioner enzymes in the apoptotic cascade. Treatment of K562 cells resulted in a more than 2.3-fold increase in caspase-3 activity and also activated caspase-9. nih.gov Additionally, the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family, was downregulated following treatment. nih.gov This suggests that these compounds induce apoptosis by modulating both intrinsic caspase pathways and proteins that regulate cell death.

Modulation of Specific Cellular Pathways and Enzyme Inhibition (e.g., Aromatase Activity)

Beyond inducing apoptosis, derivatives of the chromone scaffold have been found to modulate specific cellular targets and enzymes. Certain 4H-chromene-based compounds were identified as inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a target considered promising for multi-drug resistant cancers. nih.gov In silico studies of indolyl-4H-chromene derivatives suggested interactions with the ATP binding sites of DNA gyrase B and topoisomerase IV, key enzymes in bacterial DNA replication. nih.gov

Specifically concerning enzyme inhibition relevant to cancer, hybrid molecules containing a chromone or coumarin (B35378) ring have been investigated as potential aromatase inhibitors. nih.gov Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.gov Research has shown that hybrid molecules linking a coumarin ring to other heterocyclic systems can exhibit significant aromatase inhibition. nih.gov Other chromenone derivatives have been identified as ligands for the urokinase-type plasminogen activator receptor (uPAR), inhibiting its binding to the urokinase-type plasminogen activator (uPA) and thereby reducing cancer cell migration. rsc.org

Antimicrobial Activities

Derivatives of 4-oxo-4H-chromene have demonstrated notable antimicrobial properties, with research indicating efficacy against a spectrum of both bacterial and fungal pathogens. nih.govresearchgate.netthesciencein.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Klebsiella planticola, Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

A variety of 4H-chromene derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study found that certain 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylate derivatives displayed promising activity against Klebsiella planticola and Micrococcus luteus. nih.gov Another derivative from the same study showed excellent activity against Bacillus subtilis, Escherichia coli, Micrococcus luteus, and Klebsiella planticola. nih.gov

Indolyl-4H-chromene derivatives have also been assessed against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Several of these compounds showed significant zones of inhibition and Minimum Inhibition Concentration (MIC) values ranging from 10 μg/mL to 25 μg/mL against all tested bacterial types. nih.gov Further studies on 2-amino-3-cyano-4H-chromene derivatives confirmed their antibacterial potential against S. aureus (Gram-positive) and E. coli (Gram-negative). nanobioletters.com

Table 2: Antibacterial Activity of Selected Chromene Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Indolyl-4H-chromene derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | 10 - 25 µg/mL | nih.gov |

| 2-cyano-4-oxo...chromene-2-carboxylate (Cmpd 67) | K. planticola, M. luteus | Promising Activity | Not specified | nih.gov |

| 2-cyano-4-oxo...chromene-2-carboxylate (Cmpd 68) | B. subtilis, E. coli, M. luteus, K. planticola | Excellent Activity | Not specified | nih.gov |

Antifungal Efficacy

The antifungal potential of the 4-oxo-4H-chromene scaffold has also been established through several non-clinical investigations. A library of 4H-chromen-4-one derivatives was screened for antifungal efficacy, with several compounds eliciting excellent properties. thesciencein.org Significant antifungal activities were observed for some 4-oxo-4H-chromone derivatives bearing nitrogen heterocyclic systems against fungi such as Aspergillus niger. researchgate.net

In other studies, chromene derivatives were tested against fungal pathogens like Candida albicans. One compound demonstrated reasonable potency toward C. albicans. nih.gov Another investigation of 2-amino-3-cyano-4H-chromene derivatives found that several compounds showed excellent antifungal outcomes against C. albicans and Fusarium oxysporum. nanobioletters.com

Antimycobacterial Action

Derivatives based on scaffolds related to chromenes have demonstrated significant potential as antimycobacterial agents. Research into novel "mutual" bioactive amides, which combine pyridine-4-carbohydrazide (isoniazid, INH) with other antimicrobial agents through oxocarboxylic acids, has yielded compounds with potent activity against Mycobacterium tuberculosis. nih.gov Many of these derivatives showed minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, surpassing the efficacy of INH, particularly the diphenyl (thio)ethers and biphenyl (B1667301) analogues. nih.gov These compounds were also effective against multidrug-resistant (MDR) strains at concentrations of ≥8 μM and demonstrated a favorable safety profile with no significant hemolysis at 125 μM. nih.gov

Similarly, studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have identified promising candidates for new anti-TB drugs. nih.gov One particular compound showed high activity against M. tuberculosis (MIC of 1.25 μg/mL) and low in vivo toxicity in mice. nih.gov Genomic sequencing of resistant M. smegmatis mutants suggests that these quinoxaline (B1680401) derivatives act as DNA-damaging agents. nih.gov

Furthermore, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular agents. nih.gov For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 microg/ml (240 nM). nih.gov In other research, a series of oxygenated tricyclic carbazole (B46965) derivatives were tested, with twelve showing significant anti-TB activity. nih.gov The most active compounds had MIC90 values ranging from 1.5 to 3.7μM and were virtually nontoxic to mammalian cells. nih.gov

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine-4-carbohydrazide Mutual Amides | Mycobacterium tuberculosis | ≤0.25 μM | nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | M. tuberculosis AlRa | 1.25 μg/mL | nih.gov |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 μg/mL (240 nM) | nih.gov |

| Oxygenated Tricyclic Carbazole Derivatives | M. tuberculosis | 1.5 to 3.7 μM (MIC90) | nih.gov |

Anti-inflammatory Properties

Chromene derivatives are recognized for their anti-inflammatory potential. nih.gov A study focused on designing and synthesizing novel 2-phenyl-4H-chromen-4-one compounds identified a particularly effective derivative, compound 8. nih.govnih.gov This compound was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) and to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.gov In vivo studies using a mouse model of LPS-induced inflammation further confirmed that this compound could significantly reduce serum levels of IL-6 and TNF-α. nih.govnih.gov

Another investigation into 4H-chromene and chromeno[2,3-b]pyridine derivatives also yielded compounds with potent anti-inflammatory effects. researchgate.netsemanticscholar.org Six of the synthesized compounds more effectively inhibited the production of TNF-α-induced nitric oxide than the natural flavonoid quercetin. researchgate.netsemanticscholar.org Specifically, one derivative, at doses of 10 and 20 mg/kg, demonstrated a very potent anti-inflammatory effect by suppressing carrageenan-induced rat paw edema. researchgate.netsemanticscholar.org

| Compound Class | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one | LPS-induced inflammation in RAW264.7 cells and mice | Suppressed NO, IL-6, TNF-α via TLR4/MAPK pathway inhibition. | nih.govnih.gov |

| 4H-chromene/chromeno[2,3-b]pyridine | TNF-α-induced NO production; Carrageenan-induced rat paw edema | Inhibited NO production more effectively than quercetin; Suppressed paw edema in rats. | researchgate.netsemanticscholar.org |

Antidiabetic Activities

The chromene scaffold is a promising structure for developing novel antidiabetic agents. A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their potential to treat diabetes. rsc.org These compounds were found to be potent inhibitors of α-amylase and α-glucosidase, with IC50 values against α-glucosidase as low as 0.548 ± 0.02 μg mL−1, which is more potent than the reference drug Acarbose (0.604 ± 0.02 μg mL−1). rsc.org Furthermore, some of these derivatives showed significant PPAR-γ transactivation activity, suggesting they may also improve insulin (B600854) sensitivity and glucose metabolism. rsc.org

In other research, chromen-2-one derivatives were designed as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in type 2 diabetes treatment. researchgate.net Molecular docking studies guided the synthesis of these compounds, and subsequent screening confirmed their inhibitory activity against the DPP-IV enzyme. researchgate.net Similarly, derivatives of 1,3,4-oxadiazole (B1194373) have been investigated for their antidiabetic effects, which are attributed to the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov

| Compound Class | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 2-oxo-2H-chromene-6-sulfonamide | α-glucosidase | 0.548 ± 0.02 μg mL−1 | rsc.org |

| 2-oxo-2H-chromene-6-sulfonamide | PPAR-γ transactivation | 3.152 ± 0.03 μg mL−1 | rsc.org |

| Chromen-2-one derivatives | DPP-IV inhibition | Showed very good inhibition | researchgate.net |

Anticonvulsant Activities

Derivatives containing heterocyclic systems related to chromenes have been explored for their anticonvulsant properties. A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated in mouse models of seizures. nih.gov The most promising compound, 4g, showed potent activity against both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov This compound's mechanism of action is believed to involve, at least in part, an increase in the level of γ-aminobutyric acid (GABA) in the brain. nih.gov

In another study, a series of isatin-based derivatives demonstrated significant anti-seizure activity in both MES and PTZ models in mice. nih.gov Specifically, methoxylated derivatives showed notable activity in the MES model, and some also provided potent protection against PTZ-induced convulsions. nih.gov Similarly, quinazolinone derivatives have been synthesized and screened for anticonvulsant activity, with several compounds significantly delaying the onset of convulsions in both isoniazid (B1672263) (INH)- and PTZ-induced models, likely through the potentiation of GABA activity in the central nervous system. bookpi.org

| Compound Class | Seizure Model | Activity (ED50) | Reference |

|---|---|---|---|

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | MES (mice) | 23.7 mg/kg | nih.gov |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | scPTZ (mice) | 18.9 mg/kg | nih.gov |

| Isatin-based derivatives | MES & PTZ (mice) | Active at 30-100 mg/kg | nih.gov |

| Quinazolinone derivatives | INH & PTZ (mice) | Significantly delayed seizure onset | bookpi.org |

Anticholinesterase Activities

The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for neurodegenerative diseases. nih.gov Research into natural carnosic acid derivatives has identified potent inhibitors of these enzymes. nih.gov Among the tested compounds, rosmanol (B1679572) was exceptionally potent, with IC50 values of 0.73 nM for AChE and 0.75 nM for BChE, significantly outperforming the reference drug tacrine. nih.gov These compounds, known for their antioxidant and neuroprotective effects, are promising candidates for further therapeutic investigation. nih.gov

Antiviral Activities

Derivatives of chromene-related structures have shown significant antiviral properties. A series of flavone (B191248) derivatives containing carboxamide fragments were evaluated for their activity against tobacco mosaic virus (TMV). nih.gov One compound, 4m, displayed excellent in vivo antiviral activity, comparable to the commercial agent ningnanmycin. nih.gov Molecular docking studies suggest that these compounds may act by interacting with the TMV coat protein (TMV-CP), thereby disrupting virus assembly. nih.gov

Similarly, 4-oxo-4H-quinoline acylhydrazone derivatives have been investigated as antiviral agents. nih.gov Several of these compounds exhibited higher inactive, curative, and protective activities against TMV than the reference drug ribavirin. nih.gov Molecular docking and microscale thermophoresis showed that the most active compound had a stronger binding affinity to TMV-CP than ribavirin, and transmission electron microscopy confirmed that it hindered the self-assembly and growth of the virus. nih.gov

| Compound Class | Activity vs. Control | Mechanism | Reference |

|---|---|---|---|

| Flavone derivatives with carboxamide | Comparable to ningnanmycin | Interaction with TMV Coat Protein | nih.gov |

| 4-Oxo-4H-quinoline acylhydrazones | Higher activity than ribavirin | Stronger binding to TMV Coat Protein, hindering virus assembly | nih.gov |

Other Pharmacological Potencies (e.g., Anti-HIV, Analgesic, Antituberculosis, Anti-herbicide)

Anti-HIV: Research into coumarin-based structures has identified potent anti-HIV agents. nih.gov A study on 3',4'-Di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK) derivatives led to the synthesis of several new compounds. nih.gov One derivative, 3-Hydroxymethyl DCK, exhibited potent anti-HIV activity in H9 lymphocytes with an EC50 value of 1.87 x 10-4 microM, which was better than the activity of AZT in the same assay. nih.gov

Analgesic: Derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have been synthesized and screened for analgesic properties. mdpi.com In a thermal tail-flick test in rats, several of these toluidides and xylidides showed high oral painkilling activity, exceeding the analgesic effect of the reference drugs meloxicam (B1676189) and piroxicam (B610120) at the same dose. mdpi.com

Antituberculosis: As detailed in section 5.2.3, various heterocyclic compounds related to the chromene scaffold, including pyridine-4-carbohydrazide amides, quinoxaline derivatives, and carbazoles, have demonstrated significant activity against Mycobacterium tuberculosis. nih.govnih.govnih.gov

Anti-herbicide: Information regarding the anti-herbicide activities of this compound or its direct derivatives was not available in the searched literature.

Investigations into Molecular Targets and Interaction Mechanisms with Biological Macromolecules

The biological activities of this compound and its derivatives are intrinsically linked to their ability to interact with essential biological macromolecules. Non-clinical investigations have focused on elucidating these interactions at a molecular level, providing insights into their mechanisms of action. These studies primarily explore binding to nucleic acids, interactions with various protein targets, and the inhibition of key enzymes.

DNA Binding Studies (e.g., Intercalative Mode)

The interaction of chromene-based compounds with deoxyribonucleic acid (DNA) is a significant area of investigation for understanding their potential biological effects. Research has shown that certain chromene derivatives can associate with DNA, leading to a stabilization of the ligand. nih.gov

In one study, the photochromic properties of a chromene derivative with a positively charged substituent were examined in the presence of calf thymus DNA (ctDNA). nih.gov Upon irradiation, this chromene derivative typically converts to an unstable colored open form, which rapidly reverts to its initial closed state. However, in the presence of DNA, this open form was significantly stabilized, suggesting a direct association with the DNA macromolecule. The kinetics of this stabilization were used to estimate the binding constant between the chromene derivative and DNA. nih.gov While this study confirms an interaction, further research is required to definitively characterize the primary binding mode, such as intercalation, groove binding, or electrostatic interaction.

Table 1: DNA Interaction Profile of a Chromene Derivative

| Parameter | Observation | Source |

|---|---|---|

| Ligand | Chromene derivative with a positively charged substituent | nih.gov |

| Macromolecule | Calf Thymus DNA (ctDNA) | nih.gov |

| Effect of DNA on Ligand | Significant stabilization of the irradiated, colored open form | nih.gov |

| Inferred Interaction | Association with the DNA macromolecule | nih.gov |

Protein-Ligand Interaction Profiling

Molecular docking and computational studies have been instrumental in profiling the interactions between chromene carboxylate derivatives and various protein targets. These in silico methods predict the binding affinity and orientation of a ligand within a protein's active site, offering a detailed view of the potential molecular interactions.

Studies on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have utilized molecular docking software like AutoDock and AutoDock Vina to estimate their binding affinity for the Bcr-Abl oncogene protein. nih.gov The results indicated strong binding energies, with scores ranging from -7.8 to -10.16 kcal/mol, suggesting a high affinity for the target. nih.gov Molecular dynamics simulations further supported the stability of the ligand-protein complex. nih.gov

In other research, chromene-based azo chromophores were investigated for their interaction with the EGFR enzyme active site. nih.gov Similarly, docking studies have been performed on various chromene derivatives against targets such as cyclooxygenase (COX) enzymes, revealing moderate but noticeable effects of different substituents on binding affinity. mdpi.commdpi.com For instance, one flavone derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, was docked against COX-1 and COX-2, with the binding energies confirming its inhibitory potential. mdpi.com The potential of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates as antiviral agents was predicted through molecular docking against the Mpro protein of SARS-CoV-2, where certain compounds showed favorable binding affinities. nih.gov

These studies consistently highlight the role of hydrogen bonding and electrostatic interactions in the binding affinity of chromene derivatives to protein receptors. nih.gov

Table 2: Summary of Protein-Ligand Docking Studies for Chromene Derivatives

| Chromene Derivative Class | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Findings | Source |

|---|---|---|---|---|---|

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | AutoDock 4 / Vina | -7.8 to -10.16 / -6.9 to -8.5 | High binding affinity; stable ligand-protein complex confirmed by MD simulations. | nih.gov |

| Chromene containing azo chromophores | EGFR enzyme | Not Specified | Not Specified | Investigation of ligand interaction with the active site. | nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1, COX-2, 5-LOX | Not Specified | Not Specified | Binding energies confirmed the inhibitory potency observed in vitro. | mdpi.com |

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | SARS-CoV-2 Mpro | Not Specified | Not Specified | Good binding affinities and inhibition constants predicted for specific derivatives. | nih.gov |

Enzyme Inhibitory Action (e.g., New Delhi Metallo-β-Lactamase 1)

The emergence of antibiotic-resistant bacteria, particularly those producing New Delhi metallo-β-lactamase 1 (NDM-1), poses a significant global health threat. nih.gov NDM-1 is a metallo-β-lactamase (MBL) that requires zinc ions for its catalytic activity, enabling it to hydrolyze a broad spectrum of β-lactam antibiotics. nih.govfrontiersin.org Consequently, the discovery of NDM-1 inhibitors is a critical strategy to combat this resistance mechanism. nih.govmdpi.com

Derivatives of the chromene scaffold have been explored as potential inhibitors of NDM-1. Molecular docking studies are a primary tool for identifying and optimizing these inhibitors. nih.gov These computational approaches screen compounds for their ability to bind to the NDM-1 active site, often interacting with the crucial zinc ions or key amino acid residues. nih.govnih.gov The goal is to identify compounds that can block the enzyme's hydrolytic activity, thereby restoring the efficacy of β-lactam antibiotics. nih.gov

While direct inhibitory data for this compound against NDM-1 is specific, broader studies on related heterocyclic compounds provide a strong rationale for its investigation. For example, various natural and synthetic compounds, including those with scaffolds that can chelate zinc ions, have been identified as NDM-1 inhibitors. nih.govnih.gov The design of such inhibitors often focuses on mimicking the substrate transition state or directly coordinating with the active site zinc ions, a strategy that could be applicable to functionalized chromene carboxylates. nih.govrsc.org

Table 3: Profile of New Delhi Metallo-β-Lactamase 1 (NDM-1) and Inhibitor Strategy

| Parameter | Description | Source |

|---|---|---|

| Enzyme | New Delhi Metallo-β-Lactamase 1 (NDM-1) | nih.gov |

| Enzyme Class | Metallo-β-lactamase (MBL), Subclass B1 | mdpi.com |

| Catalytic Requirement | One or two zinc ions in the active site. frontiersin.org | nih.gov |

| Function | Hydrolysis of the β-lactam ring in a wide range of antibiotics, conferring resistance. nih.gov | nih.gov |

| Inhibition Strategy | Design of molecules that bind to the NDM-1 active site, blocking substrate access or interacting with zinc ions. | nih.gov |

| Relevance of Chromenes | The chromene scaffold is a platform for designing potential NDM-1 inhibitors, investigated via molecular docking. | nih.gov |

Conclusions and Future Research Directions

Summary of Current Understanding of 4-Oxidanylidenechromene-2-carboxylate Research

Research into this compound and its parent chromone (B188151) structure has revealed a vast spectrum of pharmacological activities. The functionalization of this scaffold gives rise to derivatives with potent biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties. nih.govnih.govbenthamdirect.com The carboxylic acid group at the C-2 position is a particularly valuable functional handle, acting as a versatile synthon that allows for a wide range of chemical modifications and the creation of extensive compound libraries for structure-activity relationship (SAR) studies. nih.gov

The chromone nucleus is a key pharmacophore in many bioactive molecules, enabling interactions with various receptors and enzymes. nih.govnih.gov This has led to the development of chromone-based compounds targeting diseases such as cancer, diabetes, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. acs.orgmdpi.com The historical development of drugs like disodium (B8443419) cromoglycate, a mast cell stabilizer used for asthma, highlights the therapeutic potential of bis-chromone structures derived from this core. nih.govnih.gov Current research continues to build on this foundation, exploring the scaffold's utility in addressing complex and multifactorial diseases. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite extensive research, significant knowledge gaps remain. While numerous derivatives have been synthesized and shown to possess biological activity, the precise molecular mechanisms of action and the specific protein targets are often not fully elucidated. For many compounds, the link between their chemical structure and their downstream biological effects needs to be more clearly defined.

Furthermore, there is a need to explore the full chemical space around the chromone-2-carboxylate scaffold. Research has often focused on specific substitution patterns, leaving other positions on the chromone ring relatively underexplored. mdpi.com A systematic investigation of substitutions at all available positions could uncover novel bioactivities. Another underexplored avenue is the application of this scaffold to a wider range of diseases, particularly in areas of unmet medical need beyond the current focus on cancer and neurodegeneration. The potential for these compounds to modulate less-studied biological pathways or to act as probes for chemical biology remains a fertile ground for investigation.

Prospects for Advanced Synthetic Strategies and High-Throughput Derivatization

The synthesis of this compound and its derivatives has evolved significantly. Classic methods, such as variations of the Claisen condensation (e.g., the Kostanecki reaction), have been foundational. core.ac.uk However, modern synthetic chemistry offers powerful tools to accelerate and diversify the production of chromone-based libraries.

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology, enabling rapid, efficient, and high-yield production of chromone-2-carboxylic acids. nih.govsyr.edu This method is robust, cost-effective, and allows for the generation of derivatives with a high degree of purity, often avoiding tedious chromatographic purification. syr.edu Recent innovations include facile one-pot transformations that start from alternative materials like 2-fluoroacetophenone, providing new regioselective routes to the chromone-2-carboxylate scaffold. nih.govacs.org These advanced strategies are crucial for high-throughput synthesis and the creation of diverse chemical libraries needed for large-scale screening and optimization programs. The development of catalytic systems, including metal-based, metal-free, and nanomaterial catalysts, further expands the synthetic toolkit for constructing chromone derivatives. nih.govresearchgate.net

Table 1: Comparison of Synthetic Yields for 4-Oxo-4H-chromene-2-carboxylic Acid Derivatives via Microwave-Assisted Synthesis